molecular formula C8H15NO B15050943 1-(4-Methylpiperidin-4-YL)ethan-1-one

1-(4-Methylpiperidin-4-YL)ethan-1-one

Cat. No.: B15050943
M. Wt: 141.21 g/mol
InChI Key: XAPBEGNYJBUIGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methylpiperidin-4-YL)ethan-1-one is a chemical compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol . It is a piperidine derivative, which is a class of compounds known for their diverse applications in pharmaceuticals and organic synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylpiperidin-4-YL)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various alcohols, amines, and substituted piperidine derivatives, which have applications in pharmaceuticals and organic synthesis .

Scientific Research Applications

1-(4-Methylpiperidin-4-YL)ethan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Methylpiperidin-4-YL)ethan-1-one involves its interaction with various molecular targets and pathways. It is known to interact with neurotransmitter receptors and enzymes, influencing biochemical and physiological processes. For example, it has a high affinity for the dopamine transporter, which regulates dopamine levels in the brain. It also interacts with the sigma-1 receptor, involved in neuronal excitability and synaptic plasticity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Methylpiperidin-4-YL)ethan-1-one is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a valuable compound in various research fields .

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

1-(4-methylpiperidin-4-yl)ethanone

InChI

InChI=1S/C8H15NO/c1-7(10)8(2)3-5-9-6-4-8/h9H,3-6H2,1-2H3

InChI Key

XAPBEGNYJBUIGY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(CCNCC1)C

Origin of Product

United States

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